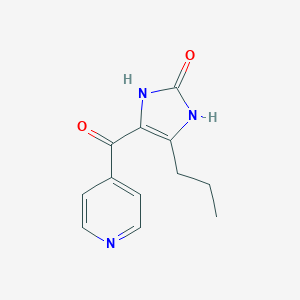
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one, also known as PPDI, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound belongs to the class of imidazolones and has been found to possess a wide range of biological properties.
Mécanisme D'action
The mechanism of action of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one is not fully understood, but it is believed to involve the inhibition of several enzymes and the modulation of various signaling pathways. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to inhibit the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain and may improve cognitive function. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of science. However, 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one also has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one. One area of interest is the development of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and viral infections. Another area of interest is the development of new synthetic methods for the production of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one and its derivatives. Finally, further studies are needed to fully understand the mechanism of action of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one and its potential applications in various fields of science.
Méthodes De Synthèse
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one can be synthesized by reacting 4-pyridinecarboxaldehyde and 4-propyl-1,2-diaminobenzene with acetic anhydride and sodium acetate in acetic acid. The reaction proceeds at room temperature and the product is obtained in high yield after purification by recrystallization.
Applications De Recherche Scientifique
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various fields of science. It has been found to possess a wide range of biological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Numéro CAS |
100791-05-7 |
|---|---|
Nom du produit |
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one |
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
4-propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-9-10(15-12(17)14-9)11(16)8-4-6-13-7-5-8/h4-7H,2-3H2,1H3,(H2,14,15,17) |
Clé InChI |
FWLIOWXJGUVTDT-UHFFFAOYSA-N |
SMILES |
CCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
SMILES canonique |
CCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
Synonymes |
2H-Imidazol-2-one, 1,3-dihydro-4-propyl-5-(4-pyridinylcarbonyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



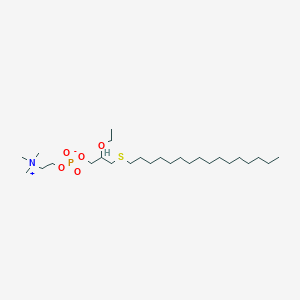
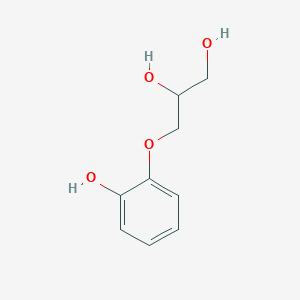
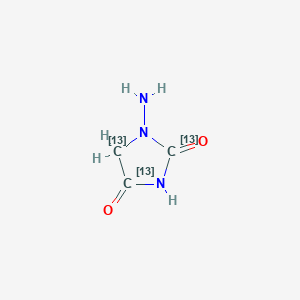
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
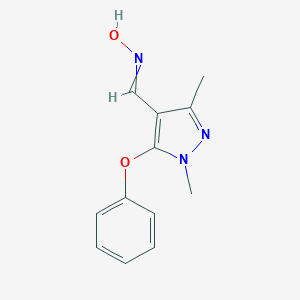
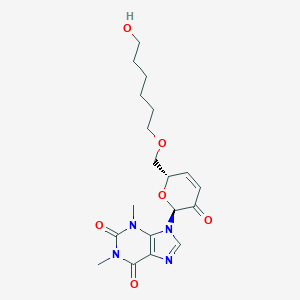

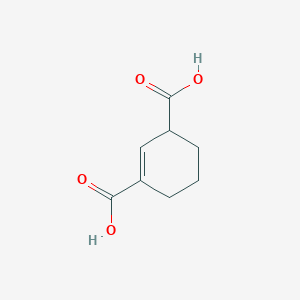
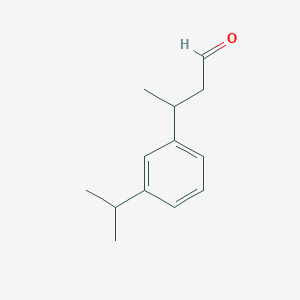
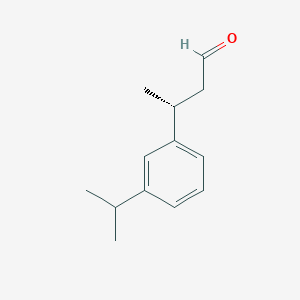
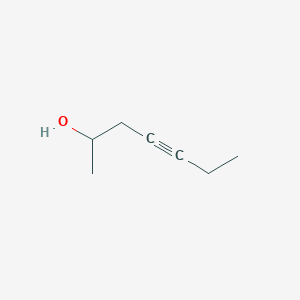
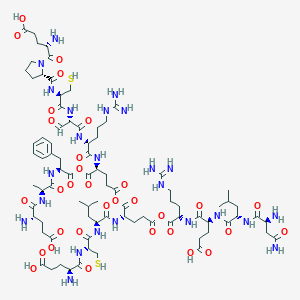
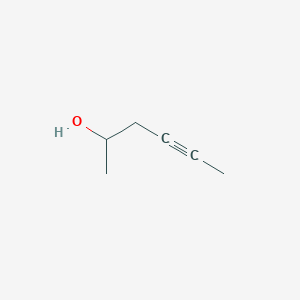
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)